molecular formula C15H15ClN2O B323891 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea

1-(4-Chlorophenyl)-3-(1-phenylethyl)urea

Cat. No.: B323891
M. Wt: 274.74 g/mol
InChI Key: HMZNHOXUJXXIMD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(1-phenylethyl)urea is a chemical compound with the CAS Registry Number 53669-92-4 and a molecular formula of C15H15ClN2O . This urea derivative is part of a class of compounds investigated for their activity as potent and selective negative allosteric modulators (NAMs) of the Cannabinoid type-1 (CB1) receptor . Research into CB1 receptor allosteric modulators represents a significant area in neuroscience and pharmacology, as they offer a potential therapeutic strategy for treating cocaine addiction by attenuating the reinstatement of cocaine-seeking behavior without affecting general locomotion in preclinical models . Unlike orthosteric antagonists, negative allosteric modulators of CB1 may provide a superior safety profile and greater subtype selectivity due to their modulation of the receptor at a less conserved allosteric binding site . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(1-phenylethyl)urea

InChI

InChI=1S/C15H15ClN2O/c1-11(12-5-3-2-4-6-12)17-15(19)18-14-9-7-13(16)8-10-14/h2-11H,1H3,(H2,17,18,19)

InChI Key

HMZNHOXUJXXIMD-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

solubility

1.9 [ug/mL]

Origin of Product

United States

Scientific Research Applications

Cannabinoid Receptor Modulation

Recent studies have highlighted the role of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea as an allosteric modulator of the cannabinoid type-1 receptor (CB1). This compound has been shown to influence the receptor's activity, which is crucial for developing treatments for conditions like obesity and addiction. The molecular modeling indicates that this compound binds similarly to established modulators, suggesting a potential pathway for therapeutic development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that derivatives of urea, including those related to this compound, exhibited significant growth inhibition against various bacterial strains, including Acinetobacter baumannii and Staphylococcus aureus. These findings suggest its potential use in developing new antibiotics .

Synthesis Techniques

The synthesis of this compound typically involves the reaction of 4-chlorophenyl isocyanate with phenethylamine derivatives. The method has been optimized to yield high purity and yield rates, making it suitable for further pharmacological testing .

CompoundSynthesis Yield (%)Key Characteristics
This compound77%White solid, significant biological activity
1-(4-Bromo-3-ethoxyphenyl)-3-(4-chlorophenyl)urea81%Enhanced solubility in organic solvents

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications in the phenethyl group significantly affect the biological activity of the compound. For instance, substituents on the phenethyl moiety can enhance binding affinity to target receptors or alter pharmacokinetic properties .

Material Science

In addition to its biological applications, this compound has been explored in material science for its potential use in developing advanced materials with specific properties such as thermal stability and conductivity. Its unique molecular structure allows it to be integrated into polymer matrices, enhancing material performance under various conditions.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at a prominent university synthesized a series of urea derivatives based on the structure of this compound and tested their efficacy against clinically relevant pathogens. The results indicated that specific modifications led to over 90% inhibition of bacterial growth in Acinetobacter baumannii, showcasing the compound's potential as a lead antibiotic candidate .

Case Study: CB1 Modulation

Another notable study focused on the modulation of CB1 receptors using derivatives of this compound. The research demonstrated that certain analogs could effectively reduce drug-seeking behavior in animal models, suggesting therapeutic implications for addiction treatment .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Substituent Effects on Antimicrobial Activity
Compound Name Substituents (R1, R2) Target Microorganism Inhibition (%) Key Structural Features Reference
(R)-3-(4-Chlorophenyl)-1-methyl-1-(1-phenylethyl)urea (3e) R1 = 4-ClPh; R2 = CH3, 1-phenylethyl Acinetobacter baumannii Moderate Chiral center, lipophilic 1-phenylethyl
1-Adamantyl-3-(3,4-dichlorophenyl)urea (3l) R1 = 3,4-diClPh; R2 = adamantyl Acinetobacter baumannii 94.5% Rigid adamantane group, high lipophilicity
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (4) R1 = 4-OHPh; R2 = 4-Cl-3-CF3Ph Staphylococcus aureus N/A Electron-withdrawing CF3, H-bond donor (OH)
Diflubenzuron R1 = 4-ClPh; R2 = 2,6-diFPhCO Insect larvae (chitin inhibitor) N/A Benzoyl group, fluorine substituents

Key Observations :

  • Lipophilicity and Activity : The adamantane derivative (3l) exhibits superior antimicrobial inhibition (94.5%) compared to 3e, likely due to enhanced membrane penetration from the rigid, lipophilic adamantane group .
  • Chirality : Enantiomers like (R)-3e and (S)-3j () show differential activity, highlighting the role of stereochemistry in target binding .
  • Electron-Withdrawing Groups: Trifluoromethyl (CF3) and nitro (NO2) substituents (e.g., in and ) improve metabolic stability but may reduce solubility due to increased hydrophobicity .

Structural and Crystallographic Comparisons

Table 2: Hydrogen Bonding and Crystal Packing
Compound Name Intermolecular H-Bond Lengths (Å) Dihedral Angle (°) Molecular Packing Reference
1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea N1–H1⋯O1: 2.07; N2–H2⋯O1: 2.23 N/A Zigzag polymeric chains
1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea N–H⋯O: 2.87–2.88 8.70 Planar 1D chains via H-bonding
1-(4-Chlorophenyl)-3-(1-phenylethyl)urea Not reported N/A Likely helical or layered Inferred

Key Observations :

  • Hydrogen Bonding : Adamantane derivatives form symmetrical H-bonds (2.07–2.23 Å) critical for stabilizing crystal lattices , while nitro-substituted ureas exhibit weaker H-bonding (2.87 Å), favoring planar stacking .

Pharmacokinetic and Toxicological Profiles

Table 3: Physicochemical Properties
Compound Name logP (Predicted) PSA (Ų) Solubility (mg/mL) Toxicity (LD50, mg/kg)
This compound 4.44 41.13 <0.1 (Low) Not reported
Diflubenzuron 3.82 61.62 0.02 (Very low) >4640 (Low toxicity)
1-(4-Hydroxyphenyl)-3-(trifluoromethyl)urea 2.98 71.20 1.5 (Moderate) N/A

Key Observations :

  • logP and Solubility : The 1-phenylethyl group in the target compound increases logP (4.44 vs. 3.82 for diflubenzuron), correlating with lower aqueous solubility .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea, and how can yield/purity be optimized?

  • Synthesis Steps : Begin with chlorinated aniline derivatives (e.g., 4-chloroaniline) reacting with isocyanates (e.g., 1-phenylethyl isocyanate) under anhydrous conditions in solvents like dichloromethane or acetonitrile .
  • Optimization :

  • Temperature : Maintain reflux at 65–80°C to ensure complete reaction .
  • Catalysts : Use DABCO (1,4-diazabicyclo[2.2.2]octane) to accelerate urea bond formation .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane gradients) improves purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons, urea NH signals, and substituent positions .
  • IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
    • Purity Assessment :
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks .

Q. Under what conditions does this compound exhibit chemical instability?

  • Hydrolysis : The urea moiety degrades under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, yielding aniline and carbonyl byproducts. Stabilize with neutral buffers (pH 6–8) .
  • Oxidative Degradation : Susceptible to oxidation by H₂O₂ or KMnO₄; store under inert atmosphere (N₂/Ar) .

Advanced Research Questions

Q. How can mechanistic pathways for biological activity (e.g., enzyme inhibition) be elucidated?

  • Target Identification : Use computational docking (AutoDock Vina) to predict binding to kinases or GPCRs based on structural analogs .
  • Experimental Validation :

  • Enzyme Assays : Measure IC₅₀ values against purified targets (e.g., tyrosine kinases) using fluorescence-based substrates .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .

Q. How to address contradictions in reported biological activity data across studies?

  • Assay Standardization :

  • Cell Lines : Use consistent models (e.g., HEK293 for receptor studies) to minimize variability .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) .
    • Structural Analysis : Compare substituent effects—e.g., replacing 4-chlorophenyl with 3-trifluoromethyl groups alters hydrophobicity and target selectivity .

Q. What computational strategies are effective in predicting reactivity and interactions?

  • Reaction Path Search : Apply density functional theory (DFT) to model transition states and intermediates (e.g., urea bond formation) .
  • Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (GROMACS/AMBER) .
  • Machine Learning : Train models on PubChem data to predict solubility or toxicity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Variable Substituents :

  • Aromatic Rings : Test 4-chlorophenyl vs. 4-fluorophenyl to assess halogen impact on potency .
  • Alkyl Chains : Modify the phenylethyl group to cyclopropylmethyl for steric effects .
    • Biological Testing :
  • In Vitro : Dose-response curves (1 nM–100 µM) in cancer cell lines (e.g., MCF-7, HeLa) .
  • In Vivo : Pharmacokinetics (oral bioavailability, half-life) in rodent models .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (solvent grade, humidity) to mitigate batch-to-batch variability .
  • Contradictory Results : Cross-validate using orthogonal techniques (e.g., SPR vs. ITC for binding assays) .
  • Ethical Compliance : Adhere to FDA guidelines for non-clinical research; avoid human/animal administration without approval .

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